3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
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Overview
Description
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.
Oxidation Reactions: Products include N-oxides or other oxidized forms.
Reduction Reactions: Products include hydrogenated derivatives.
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological pathways and interactions involving brominated heterocycles.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The compound may also interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
- 3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Uniqueness
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and non-halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.2ClH/c8-6-1-5-2-9-4-7(5)10-3-6;;/h1,3,9H,2,4H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFUAYBGAJPVIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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